BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3-Bromo-4-
formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-4-formylbenzonitrile

Cat. No.: B113230

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-formylbenzonitrile, also known as 2-bromo-4-cyanobenzaldehyde, is a
substituted aromatic nitrile and aldehyde. Its bifunctional nature, featuring both a reactive
aldehyde group and a nitrile group on a halogenated benzene ring, makes it a valuable
intermediate in organic synthesis. This guide provides a comprehensive overview of its
chemical properties, synthesis, and potential applications, with a focus on data relevant to
researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

3-Bromo-4-formylbenzonitrile is a solid at room temperature. A summary of its key chemical
and physical properties is presented in the tables below. While some experimental data is
available, other values are predicted based on computational models.
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Identifier Value
IUPAC Name 3-bromo-4-formylbenzonitrile[1]
2-Bromo-4-cyanobenzaldehyde[2][3], 3-Bromo-
Synonyms o
4-formyl-benzonitrile
CAS Number 89891-69-0[2][3]

Molecular Formula

CeH4BrNO[2][3]

Molecular Weight

210.03 g/mol [2][3]

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C=0][1]

InChl

InChl=1S/C8H4BINO/c9-8-3-6(4-10)1-2-7(8)5-
11/h1-3,5H[1]

InChlKey

ADHKMYHLJHBOKB-UHFFFAQOY SA-N[1]

Physical Property Value Source
Melting Point 121-124 °C Experimental
Boiling Point 308 °C Predicted
No experimental data
- available. Predicted to be
Solubility _ _ -
soluble in a range of organic
solvents.
No experimental data
pKa _ -
available.
LogP 1.8 Predicted

Spectroscopic Data (Predicted)

While experimental spectra for 3-Bromo-4-formylbenzonitrile are not readily available in the

public domain, the following data are predicted based on the analysis of structurally similar

compounds and general principles of spectroscopy.
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'H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region,
corresponding to the three protons on the benzene ring, and one signal for the aldehyde

proton.
Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (ppm) (J, H2)
Aldehyde-H 9.8-10.2 S
Aromatic-H 75-8.5 m

3C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals.

Carbon Predicted Chemical Shift (ppm)
C=0 (Aldehyde) 188 - 195
C-Br 120 - 130
C-CN 110-120
C=N (Nitrile) 115-125
Aromatic C-H 125 - 140
Aromatic C (quaternary) 130 - 150

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the aldehyde and nitrile
functional groups.
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Predicted Wavenumber

Functional Group Intensity

(cm~)
C=N (Nitrile) 2220 - 2240 Strong, Sharp
C=0 (Aldehyde) 1690 - 1715 Strong
C-H (Aldehyde) 2820 - 2850 and 2720 - 2750 Medium (doublet)
C-H (Aromatic) 3000 - 3100 Medium
C-Br 500 - 600 Medium to Strong

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns.
m/z Interpretation
209/211 Molecular ion (M*) and M+2 isotope peak for
Bromine
182/184 [M-CHOJ*
102 M-Br-CHO]J*
[ 1

Chemical Reactivity and Synthesis

3-Bromo-4-formylbenzonitrile possesses three reactive sites: the aldehyde, the nitrile, and
the carbon-bromine bond. The aldehyde group can undergo nucleophilic addition and
oxidation/reduction reactions. The nitrile group can be hydrolyzed to a carboxylic acid or
reduced to an amine. The bromine atom can participate in various cross-coupling reactions,
such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of

substituents.

Proposed Synthesis Workflow

A common synthetic route to 3-Bromo-4-formylbenzonitrile likely involves the bromination of
4-formylbenzonitrile or the oxidation of 3-bromo-4-methylbenzonitrile. A detailed experimental

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b113230?utm_src=pdf-body
https://www.benchchem.com/product/b113230?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

protocol for a similar compound, 4-bromo-3-formylbenzonitrile, has been reported and can be
adapted.

Synthesis Pathway

4-Methyl-3-bromobenzonitrile

Bromination
(e.g., NBS, AIBN, CCl4, reflux)

:

3-Bromo-4-(bromomethyl)benzonitrile

'

Hydrolysis
(e.g., NaOAc, DMF; then NaOH)

3-Bromo-4-formylbenzonitrile

Click to download full resolution via product page
Caption: Proposed synthesis of 3-Bromo-4-formylbenzonitrile.

Experimental Protocols

While a specific, validated protocol for the synthesis of 3-Bromo-4-formylbenzonitrile is not
available in the cited literature, the following is a generalized procedure based on the synthesis
of a positional isomer, which can serve as a starting point for optimization.

Synthesis of 4-Bromo-3-formylbenzonitrile (for adaptation):
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e Materials: 4-bromo-3-methylbenzonitrile, N-bromosuccinimide (NBS), 2,2'-azobis(2-
methylpropionitrile) (AIBN), carbon tetrachloride (CClas), dimethylformamide (DMF), sodium
acetate (NaOAc), sodium hydroxide (NaOH), methanol, ethyl acetate, hexane, silica gel.

o Step 1: Bromination. 4-bromo-3-methylbenzonitrile is dissolved in CCla. NBS and a catalytic
amount of AIBN are added. The mixture is refluxed for several hours. After completion, the
reaction is cooled, and the succinimide byproduct is filtered off. The solvent is removed
under reduced pressure.

e Step 2: Hydrolysis. The crude brominated intermediate is dissolved in DMF, and sodium
acetate is added. The mixture is heated. This is followed by hydrolysis with aqueous NaOH
in methanol.

« Purification: The final product is typically purified by column chromatography on silica gel
using a mixture of hexane and ethyl acetate as the eluent.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of 3-Bromo-4-formylbenzonitrile is limited
in publicly available literature. However, the benzonitrile scaffold is present in numerous
biologically active molecules. For instance, some brominated isatin derivatives, which share
some structural similarities, have been investigated for their anticancer activities.

Given its chemical reactivity, 3-Bromo-4-formylbenzonitrile is a promising starting material for
the synthesis of libraries of compounds for drug discovery screening. The aldehyde can be
used to synthesize imines, oximes, and other derivatives, while the bromo- and nitrile-
functionalities allow for a diverse range of further modifications.
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Potential Derivatization

3-Bromo-4-formylbenzonitrile

'

Reductive Amination Wittig Reaction Suzuki Coupling
Aminomethyl derivatives Stilbene derivatives Aryl/Heteroaryl derivatives

Click to download full resolution via product page
Caption: Potential derivatization of 3-Bromo-4-formylbenzonitrile.

No specific signaling pathways involving 3-Bromo-4-formylbenzonitrile have been identified
in the reviewed literature.

Safety and Handling

3-Bromo-4-formylbenzonitrile is classified as harmful and an irritant. The following GHS
hazard statements apply:

H302: Harmful if swallowed[4]

H315: Causes skin irritation[4]

H319: Causes serious eye irritation[4]

H335: May cause respiratory irritation[4]

Standard laboratory safety precautions should be taken when handling this compound,
including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated fume hood.
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Conclusion

3-Bromo-4-formylbenzonitrile is a versatile building block with significant potential in
synthetic organic chemistry, particularly for the development of novel compounds in the
pharmaceutical and materials science sectors. While detailed experimental data on its
properties and reactivity are still emerging, this guide provides a solid foundation for
researchers interested in utilizing this compound in their work. Further investigation into its
biological activities is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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